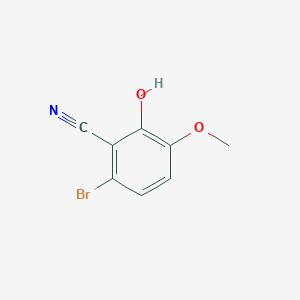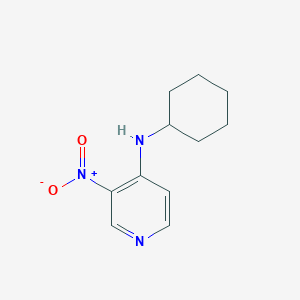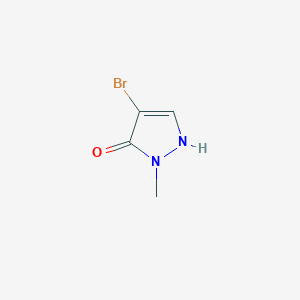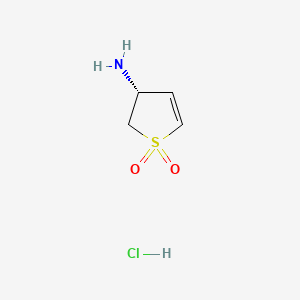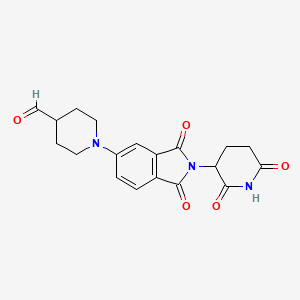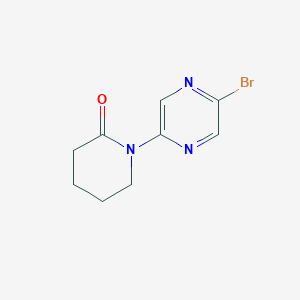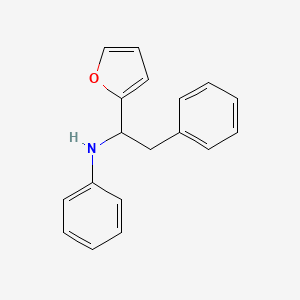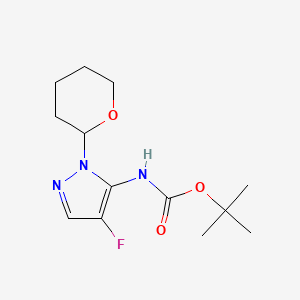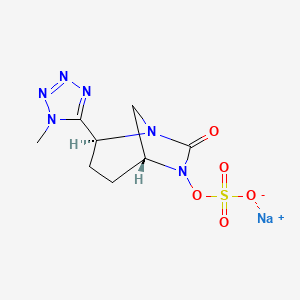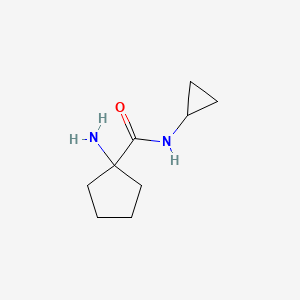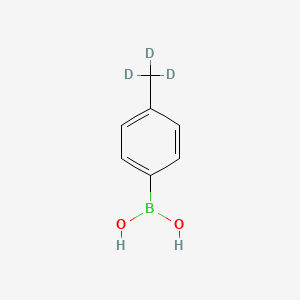
N-Boc-5-hydroxy-D-norvaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-5-hydroxy-D-norvaline is a derivative of norvaline, a non-proteinogenic amino acid The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl group at the fifth position
准备方法
Synthetic Routes and Reaction Conditions
N-Boc-5-hydroxy-D-norvaline can be synthesized through a series of chemical reactions starting from L-glutamate semialdehyde. The process involves the racemization of L-proline to DL-proline, followed by the enantioselective dehydrogenation of L-proline using whole cells of proline dehydrogenase-producing Pseudomonas pseudoalcaligenes . The resulting L-glutamate semialdehyde is then used to prepare N-Boc-5-hydroxy-L-proline, which can be further converted to this compound .
Industrial Production Methods
The industrial production of this compound typically involves biocatalytic processes due to their efficiency and selectivity. The use of engineered enzymes, such as proline racemase and proline dehydrogenase, allows for the large-scale production of this compound with high enantiomeric excess and yield .
化学反应分析
Types of Reactions
N-Boc-5-hydroxy-D-norvaline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted amino acids.
科学研究应用
N-Boc-5-hydroxy-D-norvaline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Industry: This compound is utilized in the production of chiral intermediates for various chemical processes.
作用机制
The mechanism of action of N-Boc-5-hydroxy-D-norvaline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting the catalytic activity. This inhibition can lead to changes in metabolic pathways and cellular processes .
相似化合物的比较
Similar Compounds
5-hydroxy-4-oxo-L-norvaline: A derivative with a ketone group at the fourth position, known for its antitubercular and antifungal properties.
γ-oxonorvaline: Used for site-specific protein modification.
γ-hydroxynorvaline: Exhibits antidiabetic properties.
Uniqueness
N-Boc-5-hydroxy-D-norvaline is unique due to its specific structural features, such as the Boc protecting group and the hydroxyl group at the fifth position. These features make it a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals .
属性
分子式 |
C10H19NO5 |
|---|---|
分子量 |
233.26 g/mol |
IUPAC 名称 |
(2R)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(15)11-7(8(13)14)5-4-6-12/h7,12H,4-6H2,1-3H3,(H,11,15)(H,13,14)/t7-/m1/s1 |
InChI 键 |
XKNSMPKNTBHIIH-SSDOTTSWSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H](CCCO)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CCCO)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


